4-Methyl-6-(5-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine
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Overview
Description
4-Methyl-6-(5-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine is a complex heterocyclic compound that features a unique combination of thiazole, pyridine, pyrrolidine, and pyrimidine rings
Preparation Methods
The synthesis of 4-Methyl-6-(5-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine involves multiple steps, starting from commercially available precursors. The synthetic route typically includes the formation of the thiazole and pyridine rings, followed by the construction of the pyrrolidine and pyrimidine rings. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
4-Methyl-6-(5-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced with nucleophiles like amines or thiols.
Cyclization: The compound can undergo cyclization reactions to form additional ring structures under specific conditions
Scientific Research Applications
4-Methyl-6-(5-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays for its activity against certain enzymes and receptors.
Medicine: It is being investigated for its potential as an anticancer, antiviral, and anti-inflammatory agent.
Industry: The compound is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-Methyl-6-(5-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
4-Methyl-6-(5-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine can be compared with other similar compounds, such as:
Thiazolo[4,5-b]pyridines: These compounds share the thiazole and pyridine rings but differ in the additional ring structures.
Pyrano[2,3-d]thiazoles: These compounds have a pyran ring fused with the thiazole ring, offering different biological activities.
Thiazolopyrimidines: These compounds have a thiazole ring fused with a pyrimidine ring, similar to the target compound but with variations in the substituents
Properties
Molecular Formula |
C17H18N6S |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[1,3]thiazolo[4,5-c]pyridine |
InChI |
InChI=1S/C17H18N6S/c1-11-4-16(20-10-19-11)22-6-12-8-23(9-13(12)7-22)17-21-14-5-18-3-2-15(14)24-17/h2-5,10,12-13H,6-9H2,1H3 |
InChI Key |
SCTAHIUVJWJQQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=N1)N2CC3CN(CC3C2)C4=NC5=C(S4)C=CN=C5 |
Origin of Product |
United States |
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